2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne
Brand Name:
Vulcanchem
CAS No.:
1236069-71-8
VCID:
VC0088398
InChI:
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13-,14+,15-,16-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C16H20O9
Molecular Weight:
356.327
2-C-(2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl) ethyne
CAS No.: 1236069-71-8
Cat. No.: VC0088398
Molecular Formula: C16H20O9
Molecular Weight: 356.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236069-71-8 |
|---|---|
| Molecular Formula | C16H20O9 |
| Molecular Weight | 356.327 |
| IUPAC Name | [(2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13-,14+,15-,16-/m1/s1 |
| Standard InChI Key | HAVBGJDVNNVPRE-IBEHDNSVSA-N |
| SMILES | CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator